Hydrangenoside C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

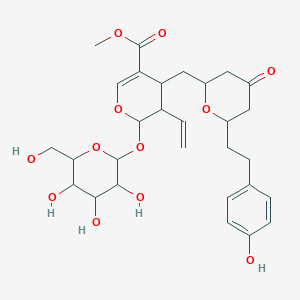

Hydrangenoside C is a natural product found in Hydrangea macrophylla and Hydrangea scandens with data available.

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group in Hydrangenoside C is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Reagents: H₃O⁺ (e.g., HCl/H₂O)

Product: Carboxylic acid derivative (via protonation of carbonyl, nucleophilic attack by water, and elimination of methanol). -

Basic Hydrolysis (Saponification) :

Reagents: NaOH/H₂O

Product: Sodium carboxylate, releasing methanol.

Example Reaction :

Hydrangenoside CH3O+Carboxylic Acid+CH3OH[9]

Oxidation Reactions

The hydroxyl-rich glycosyl moiety and ethenyl group may undergo oxidation:

-

Primary/Secondary Alcohol Oxidation :

Reagents: KMnO₄ (acidic/basic), CrO₃

Products: Ketones or carboxylic acids, depending on alcohol position. -

Ethenyl Group Oxidation :

Reagents: Ozone (O₃) followed by reductive workup (e.g., Zn/H₂O)

Product: Cleavage to carbonyl compounds.

Key Insight :

The conjugated enone system (if present in derivatives) could stabilize intermediates during oxidation .

Reduction Reactions

Reductive pathways target carbonyl groups and unsaturated bonds:

-

Carbonyl Reduction :

Reagents: NaBH₄ (mild), LiAlH₄ (strong)

Product: Secondary alcohol from ketone reduction. -

Ethenyl Reduction :

Reagents: H₂/Pd-C

Product: Saturated ethyl group.

Example :

C=OLiAlH4CH-OH[9]

Glycosidic Bond Cleavage

The glycosidic linkage between the sugar and aglycone can hydrolyze under acidic conditions:

-

Reagents : Dilute H₂SO₄ or HCl

-

Products : Free sugar (e.g., glucose) and aglycone fragment.

Mechanism :

Protonation of the glycosidic oxygen followed by nucleophilic attack by water .

Substitution Reactions

Nucleophilic substitution may occur at reactive sites:

-

Ester Group :

Nucleophiles (e.g., amines) could replace the methoxy group, forming amides. -

Electrophilic Aromatic Substitution :

The aromatic ring in the hydroxyphenyl group may undergo nitration or sulfonation under strong acidic conditions .

Acid-Catalyzed Rearrangements

The tetrahydropyran ring system might undergo ring-opening or transacetalization in the presence of Brønsted or Lewis acids (e.g., BF₃·OEt₂) .

Propiedades

Número CAS |

74565-26-7 |

|---|---|

Fórmula molecular |

C29H38O12 |

Peso molecular |

578.6 g/mol |

Nombre IUPAC |

methyl 3-ethenyl-4-[[6-[2-(4-hydroxyphenyl)ethyl]-4-oxooxan-2-yl]methyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C29H38O12/c1-3-20-21(12-19-11-17(32)10-18(39-19)9-6-15-4-7-16(31)8-5-15)22(27(36)37-2)14-38-28(20)41-29-26(35)25(34)24(33)23(13-30)40-29/h3-5,7-8,14,18-21,23-26,28-31,33-35H,1,6,9-13H2,2H3 |

Clave InChI |

GGNFGJZLCXTJLH-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=COC(C(C1CC2CC(=O)CC(O2)CCC3=CC=C(C=C3)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |

SMILES canónico |

COC(=O)C1=COC(C(C1CC2CC(=O)CC(O2)CCC3=CC=C(C=C3)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |

Key on ui other cas no. |

74565-25-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.